molecular formula C8H6FIO2 B2888957 2-Fluoro-6-iodo-3-methylbenzoic acid CAS No. 796967-33-4

2-Fluoro-6-iodo-3-methylbenzoic acid

Cat. No.: B2888957
CAS No.: 796967-33-4
M. Wt: 280.037
InChI Key: XYRLGIOIAJNDJX-UHFFFAOYSA-N
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Description

2-Fluoro-6-iodo-3-methylbenzoic acid (CAS 796967-33-4) is a halogen-substituted benzoic acid derivative with the molecular formula C 8 H 6 FIO 2 and a molecular weight of 280.04 g/mol. This compound serves as a valuable synthetic intermediate and building block in organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The strategic placement of fluorine and iodine atoms on the aromatic ring makes it a versatile precursor for metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, enabling the construction of more complex molecular architectures. Recent scientific investigations have demonstrated that this compound exhibits promising antibacterial and antibiofilm activity against pathogenic Vibrio species, including V. parahaemolyticus and V. harveyi . Research indicates that halogenated benzoic acid derivatives can effectively inhibit planktonic cell growth and disrupt biofilm formation, a key virulence factor in many bacteria. The presence of both fluorine and iodine enhances the compound's biological activity and potential for use in antimicrobial development. The compound should be stored in a cool, dry place and is typically supplied as a solid powder. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-6-iodo-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FIO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRLGIOIAJNDJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)I)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 2 Fluoro 6 Iodo 3 Methylbenzoic Acid

Retrosynthetic Analysis of 2-Fluoro-6-iodo-3-methylbenzoic Acid

A plausible retrosynthetic analysis of this compound suggests that the target molecule can be disconnected through several strategic bond cleavages. The carboxylic acid group can be introduced in the final step via carboxylation of an organometallic intermediate. This leads back to the key precursor, 1-fluoro-5-iodo-2-methylbenzene. Alternatively, the iodine and fluorine atoms could be introduced onto a pre-existing benzoic acid framework.

One logical disconnection involves the carbon-iodine bond, suggesting a late-stage iodination of a 2-fluoro-3-methylbenzoic acid precursor. This approach benefits from the directing effects of the existing substituents. Another key disconnection is at the carbon-carboxyl bond, pointing towards the carboxylation of a suitably functionalized aryl organometallic species derived from 2-fluoro-6-iodotoluene. This retrosynthetic approach is outlined below:

Target MoleculeKey DisconnectionsPotential Precursors
This compoundC-I bond2-Fluoro-3-methylbenzoic acid
C-COOH bond2-Fluoro-6-iodotoluene

Direct Synthesis Approaches

Direct synthesis approaches aim to introduce the fluoro, iodo, and carboxyl groups onto the benzene (B151609) ring in a regioselective manner.

Regioselective Halogenation Techniques (Fluorination and Iodination)

The direct and regioselective introduction of both fluorine and iodine onto a 3-methylbenzoic acid scaffold is challenging due to the competing directing effects of the substituents. However, a more feasible direct approach involves the regioselective iodination of 2-fluoro-3-methylbenzoic acid. The carboxylic acid group is a known directing group for ortho-lithiation and subsequent electrophilic quench. unblog.frnih.govwikipedia.org In this case, the fluorine atom at the 2-position and the methyl group at the 3-position would sterically and electronically influence the regioselectivity of the iodination.

Starting MaterialReagents and ConditionsProductKey Features
2-Fluoro-3-methylbenzoic acidIr(III) catalyst, Iodo-source (e.g., NIS)This compoundHigh regioselectivity for the ortho position directed by the carboxylic acid group.

Carboxylation Methodologies

An alternative direct approach involves the carboxylation of a pre-functionalized aromatic ring. A suitable precursor for this strategy would be 1-fluoro-5-iodo-2-methylbenzene. This compound could be converted into an organometallic species, such as an organolithium or Grignard reagent, followed by quenching with carbon dioxide to install the carboxylic acid group.

The formation of the organometallic intermediate would typically involve either metal-halogen exchange or direct deprotonation. Given the presence of the iodine atom, a lithium-halogen exchange using an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) would be a viable method. The subsequent reaction with solid carbon dioxide (dry ice) followed by acidic workup would yield the desired this compound.

Indirect Synthetic Pathways via Precursors

Indirect synthetic routes offer greater flexibility and control over the introduction of functional groups by utilizing readily available starting materials and building up the complexity of the molecule in a stepwise fashion.

Synthesis from Substituted Benzoic Acid Derivatives

One effective indirect pathway commences with a substituted benzoic acid that already possesses some of the required functionalities. For instance, 2-iodo-3-methylbenzoic acid can serve as a precursor. arkat-usa.org A key transformation in this route would be the introduction of the fluorine atom at the C2 position. Nucleophilic fluorination of a suitable derivative of 2-iodo-3-methylbenzoic acid could achieve this.

A study on the synthesis of 2-fluorobenzoic acids demonstrated a method involving the nucleophilic fluorination of 1-arylbenziodoxolones, which are derived from the corresponding 2-iodobenzoic acids. arkat-usa.org In this process, 2-iodo-3-methylbenzoic acid is first converted to a more reactive 1-aryl-7-methylbenziodoxolone intermediate. This intermediate then undergoes nucleophilic fluorination using a fluoride (B91410) source such as cesium fluoride (CsF). While this study focused on the synthesis of 2-fluoro-3-methylbenzoic acid, the principle could potentially be adapted, although the presence of the iodine atom at the 6-position would need to be considered.

PrecursorKey TransformationReagentsIntermediate/Product
2-Iodo-3-methylbenzoic acidActivation and Nucleophilic Fluorination1. Oxone, H₂SO₄, Aryl precursor; 2. CsF2-Fluoro-3-methylbenzoic acid (as per study)

Utilization of Organometallic Reagents in Synthesis

The use of organometallic reagents, particularly organolithium compounds, is a cornerstone of modern synthetic organic chemistry for the construction of highly substituted aromatic systems. wikipedia.org Directed ortho-metalation (DoM) is a powerful strategy that utilizes a directing metalation group (DMG) to deprotonate a specific ortho-position, creating a nucleophilic aryl anion that can react with various electrophiles. wikipedia.orgorganic-chemistry.orgbaranlab.org

In the context of synthesizing this compound, the carboxylic acid group of a precursor like 2-fluoro-3-methylbenzoic acid can act as a DMG. unblog.frnih.govwikipedia.org Treatment of 2-fluoro-3-methylbenzoic acid with a strong lithium amide base, such as lithium tetramethylpiperidide (LTMP), or a combination of an alkyllithium with a chelating agent like TMEDA, can selectively deprotonate the C6 position. unblog.frresearchgate.net The resulting dianion can then be quenched with an iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to introduce the iodine atom at the desired position. The regioselectivity is driven by the coordination of the lithium base to the carboxylate and the electronic influence of the fluorine atom.

Starting MaterialOrganometallic Reagent/ConditionsElectrophileProductYield (%)
2-Fluoro-3-methylbenzoic acids-BuLi/TMEDA, THF, -78 °CI₂This compoundData not available in cited sources

This method offers a high degree of regiocontrol and is often high-yielding, making it a very attractive strategy for the synthesis of polysubstituted benzoic acids.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The synthesis of this compound most plausibly proceeds via a directed ortho-metalation (DoM) pathway. This strategy utilizes the directing capacity of the carboxylate and fluoro groups of the precursor, 2-fluoro-3-methylbenzoic acid, to achieve regioselective iodination at the C6 position. The optimization of such a transformation is a multifactorial process, involving the careful selection of the base, solvent, temperature, and iodinating agent to achieve the highest possible yield and purity.

Key parameters that are typically optimized in a directed ortho-iodination reaction include:

Choice of Base: The selection of the organolithium base is critical. Highly reactive bases like sec-Butyllithium (s-BuLi) or tert-Butyllithium (t-BuLi) can offer faster deprotonation but may lead to side reactions. n-Butyllithium (n-BuLi) is a common choice, offering a balance of reactivity and handling. Lithium amide bases, such as Lithium diisopropylamide (LDA), are sometimes used to prevent nucleophilic addition to the carbonyl group, although they are generally less effective for deprotonating aromatic C-H bonds compared to alkyllithiums.

Solvent System: The reaction is almost exclusively performed in anhydrous ethereal solvents. Tetrahydrofuran (THF) is widely used due to its excellent ability to solvate the lithium cation, breaking down organolithium aggregates and increasing the base's reactivity. uwindsor.casemanticscholar.org Diethyl ether (Et₂O) is a less coordinating alternative that can sometimes offer different selectivity or reactivity profiles. The choice and purity of the solvent are paramount to prevent quenching the highly basic organolithium reagent.

Temperature Control: Ortho-lithiation reactions are highly exothermic and the resulting aryllithium intermediates can be unstable at higher temperatures. Consequently, these reactions are typically conducted at low temperatures, most commonly at -78 °C (the sublimation point of dry ice), to minimize decomposition and side reactions. Optimization involves determining the lowest effective temperature that still allows the reaction to proceed to completion in a reasonable timeframe.

Iodinating Agent: Following the deprotonation step, the aryllithium intermediate is quenched with an electrophilic iodine source. Molecular iodine (I₂) is a common and effective reagent. Other sources like N-Iodosuccinimide (NIS) may also be employed, sometimes offering milder conditions or easier workup. The rate and method of addition of the iodinating agent are also optimized to prevent side reactions, such as coupling.

The following interactive table illustrates a hypothetical optimization study for the final iodination step. The data is based on typical results for directed ortho-iodination of substituted benzoic acids and serves to demonstrate the systematic approach used by chemists to maximize product yield by varying key reaction parameters. acs.orgresearchgate.net

Table 1: Illustrative Optimization of Reaction Conditions for the Synthesis of this compound This table is a hypothetical representation of a typical optimization process for a directed ortho-metalation-iodination reaction. The yields are illustrative and not based on published experimental data for this specific compound.

Entry Base (Equivalents) Solvent Temperature (°C) Iodinating Agent Yield (%)
1 n-BuLi (2.2) Et₂O -78 to 0 I₂ 55
2 n-BuLi (2.2) THF -78 I₂ 72
3 s-BuLi (2.2) THF -78 I₂ 85
4 t-BuLi (2.2) THF -78 I₂ 78
5 LDA (2.2) THF -78 I₂ <10
6 s-BuLi (2.2) THF -40 I₂ 68
7 s-BuLi (2.2) THF -78 NIS 81

Green Chemistry Principles in Synthetic Route Design for this compound

The integration of green chemistry principles into synthetic design aims to reduce the environmental impact of chemical manufacturing. For a molecule like this compound, several of the twelve principles of green chemistry are particularly relevant to its synthetic route design.

Prevention and Atom Economy: The directed C-H functionalization approach is inherently more atom-economical than classical methods that might involve, for example, a Sandmeyer reaction on a pre-functionalized aniline (B41778). By directly replacing a hydrogen atom with an iodine atom, the generation of stoichiometric byproducts is minimized.

Less Hazardous Chemical Syntheses: A significant drawback of the directed ortho-metalation route is the use of pyrophoric and highly reactive alkyllithium reagents. A key goal of green chemistry would be to develop a catalytic alternative. For instance, transition-metal-catalyzed C-H activation, such as iridium-catalyzed ortho-iodination using a less hazardous iodine source, represents a much safer and greener approach. acs.org Such methods avoid stoichiometric organometallic intermediates and often proceed under milder conditions.

Safer Solvents and Auxiliaries: While THF is an effective solvent, it has environmental and safety concerns. Green chemistry encourages the use of alternative, more benign solvents. For example, 2-Methyltetrahydrofuran (2-MeTHF), which can be derived from renewable feedstocks like corn cobs and has a more favorable environmental profile, is often a suitable replacement for THF in organometallic reactions.

Reduce Derivatives: The directed ortho-metalation strategy is an excellent example of this principle in action. The inherent directing ability of the substrate's functional groups (carboxylate and fluorine) eliminates the need for installing and later removing protecting or blocking groups. This shortens the synthesis, reduces reagent consumption, and minimizes waste generation.

Catalysis: As mentioned, shifting from a stoichiometric reagent like s-BuLi to a catalytic system is a primary goal for a greener synthesis. Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, drastically reducing waste. rsc.org The development of an efficient catalytic, regioselective iodination of 2-fluoro-3-methylbenzoic acid would be a significant advancement in the sustainable production of the target compound. Modern methods for the halogenation of aromatic compounds often focus on using catalysts that mimic enzymes, employing mild oxidants like hydrogen peroxide with an inexpensive iodine source such as sodium iodide. thieme.de

By applying these principles, chemists can design synthetic routes to this compound that are not only efficient and high-yielding but also safer and more environmentally sustainable.

Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 6 Iodo 3 Methylbenzoic Acid

Influence of Halogen and Methyl Substituents on Aromatic Ring Reactivity

The reactivity of the aromatic ring in 2-fluoro-6-iodo-3-methylbenzoic acid is a complex interplay of the electronic and steric effects of its four distinct substituents: a fluorine atom, an iodine atom, a methyl group, and a carboxylic acid group. Each substituent imparts a unique influence on the electron density and accessibility of the benzene (B151609) ring.

Electronic Effects:

Methyl Group (-CH₃): The methyl group is an electron-donating group (+I) through induction and also through hyperconjugation. This increases the electron density of the ring, making it more susceptible to electrophilic attack, thus acting as an activating group. aakash.ac.in

Carboxylic Acid Group (-COOH): This group is strongly deactivating due to both its electron-withdrawing inductive and resonance effects (-I, -M), which pull electron density from the ring. numberanalytics.com

Steric Effects and the "Ortho Effect": The most profound influence on the compound's properties arises from the positioning of the fluoro and iodo groups ortho to the carboxylic acid. This arrangement leads to a phenomenon known as the "ortho effect." wikipedia.orgbyjus.com Steric hindrance between the bulky ortho substituents (particularly iodine) and the carboxylic acid group forces the -COOH group to twist out of the plane of the benzene ring. wikipedia.orgquora.com This loss of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, which paradoxically increases the acidity of the compound compared to its meta and para isomers or even benzoic acid itself. quora.comquora.com Nearly all ortho-substituted benzoic acids are stronger acids than benzoic acid, regardless of the electronic nature of the substituent. byjus.comlibretexts.org

Table 1: Comparison of pKa Values for Benzoic Acid and Ortho-Substituted Analogs

This table illustrates the "ortho effect" where ortho-substituents, regardless of their electronic nature, generally increase the acidity (lower the pKa) of benzoic acid.

CompoundSubstituent (at C2)pKa
Benzoic Acid-H4.20
2-Fluorobenzoic Acid-F3.27
2-Chlorobenzoic Acid-Cl2.94
2-Iodobenzoic Acid-I2.86
2-Methylbenzoic Acid-CH₃3.91

Electrophilic Aromatic Substitution Reactions

Further electrophilic aromatic substitution (EAS) on the this compound ring is significantly influenced by the directing effects of the four existing substituents. The reaction's regioselectivity is determined by the interplay of these groups. numberanalytics.com

Directing Effects of Substituents:

-COOH (Carboxylic Acid): Strongly deactivating and a meta-director. numberanalytics.comfiveable.me

-F, -I (Halogens): Deactivating but ortho, para-directors. wikipedia.orglibretexts.org

-CH₃ (Methyl): Activating and an ortho, para-director. aakash.ac.in

The available positions for substitution are C4 and C5. Let's analyze the directing influences on these positions:

Position C4: This position is ortho to the activating methyl group, meta to the deactivating carboxylic acid, and meta to the ortho, para-directing fluoro group. While activated by the methyl group, it is highly sterically hindered, being situated between the methyl and iodo groups.

Position C5: This position is para to the activating methyl group, meta to the deactivating carboxylic acid, and ortho to the ortho, para-directing fluoro group.

Predicted Outcome: The strongest activating group, the methyl group (-CH₃), will primarily govern the regioselectivity. youtube.com It strongly directs incoming electrophiles to its ortho (C4) and para (C5) positions. The fluoro group also directs ortho (C5) and para. The carboxylic acid directs any potential substitution to C5 (meta). Therefore, all directing effects (except for the steric hindrance) converge to favor substitution at the C5 position . The significant steric hindrance at C4 makes attack at this position highly unlikely. numberanalytics.comfiveable.me Thus, electrophilic reactions such as nitration, sulfonation, or further halogenation would be expected to yield the 2-fluoro-6-iodo-3-methyl-5-(E)-benzoic acid derivative as the major product.

Nucleophilic Aromatic Substitution Reactions at Substituted Positions

Nucleophilic aromatic substitution (SₙAr) is a plausible reaction pathway for this compound, particularly involving the displacement of one of the halogen substituents. The SₙAr mechanism requires the aromatic ring to be electron-poor, a condition satisfied in this molecule due to the strong electron-withdrawing effects of the fluoro, iodo, and carboxylic acid groups. The reaction proceeds via a negatively charged intermediate known as a Meisenheimer complex. stackexchange.com

The two potential leaving groups for an SₙAr reaction are the fluoride (B91410) at C2 and the iodide at C6. The relative reactivity is not straightforward and depends on which step of the mechanism is rate-determining.

Rate-Determining Attack: In most SₙAr reactions, the initial attack of the nucleophile to form the Meisenheimer complex is the slow, rate-determining step because it disrupts the ring's aromaticity. In this scenario, the reaction is faster with a more electronegative substituent on the ring, as it makes the target carbon more electrophilic and better stabilizes the negative charge in the intermediate. stackexchange.comreddit.com Fluorine's superior electronegativity makes the C2 position highly activated towards nucleophilic attack. Therefore, if the attack is rate-limiting, substitution at the C-F bond may be favored. masterorganicchemistry.com

Metal-Catalyzed Coupling Reactions Involving this compound

The carbon-iodine bond in this compound is an excellent "handle" for a wide variety of metal-catalyzed cross-coupling reactions. Aryl iodides are among the most reactive aryl halides for these transformations, often allowing for milder reaction conditions compared to the corresponding bromides or chlorides. researchgate.net The palladium-catalyzed cross-coupling of aryl halides is a cornerstone of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. rsc.orgacs.org

Some of the key coupling reactions applicable to this molecule include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. This is one of the most versatile and widely used cross-coupling methods. rsc.org

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst to form an arylalkyne. This reaction is highly efficient for aryl iodides. wikipedia.orglibretexts.orgorganic-chemistry.org

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine (primary or secondary) to form a new C-N bond, yielding an aniline (B41778) derivative. This reaction has largely replaced older, harsher methods for C-N bond formation. wikipedia.orgacs.orgresearchgate.net

Stille Coupling: Reaction with an organostannane (organotin compound) to form a C-C bond. While powerful, its use is sometimes limited by the toxicity of the tin reagents. rsc.org

In these reactions, the C-I bond will react with high selectivity over the C-F and C-H bonds on the ring, making this compound a valuable building block for the synthesis of more complex, highly substituted aromatic compounds.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions

This table outlines common cross-coupling reactions that can be performed at the C-I bond of this compound.

Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraR-B(OH)₂Pd(0) catalyst, Base (e.g., Na₂CO₃)Biaryl or Alkyl-aryl derivative
SonogashiraR-C≡C-HPd(0) catalyst, Cu(I) co-catalyst, BaseArylalkyne
HeckAlkene (H₂C=CHR)Pd(0) catalyst, BaseStyrene derivative
Buchwald-HartwigAmine (R₂NH)Pd(0) catalyst, Ligand, Base (e.g., NaOt-Bu)Arylamine
StilleR-Sn(Bu)₃Pd(0) catalystBiaryl or Vinyl-aryl derivative

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, forming a carbon-carbon bond. In the case of this compound, the carbon-iodine bond is the reactive site for this transformation. The general mechanism involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.

While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in publicly available literature, the reactivity of similar iodinated aromatic compounds provides a strong basis for predicting its behavior. The reaction conditions typically involve a palladium catalyst, a base, and a suitable solvent.

Illustrative Reaction Conditions for Suzuki-Miyaura Coupling:

ComponentExample
Aryl Halide This compound
Boronic Acid Phenylboronic acid
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)
Base K₂CO₃, Cs₂CO₃, or K₃PO₄
Solvent Toluene (B28343), Dioxane, or DMF/Water
Temperature 80-120 °C

The choice of catalyst, base, and solvent can significantly influence the reaction yield and selectivity. For instance, the use of bulky phosphine (B1218219) ligands on the palladium catalyst can enhance the rate of oxidative addition and reductive elimination. The base is crucial for the transmetalation step, activating the organoboron species.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, which is a powerful method for the formation of carbon-carbon triple bonds. For this compound, the reaction would occur at the C-I bond, coupling it with a terminal alkyne. This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.

The catalytic cycle of the Sonogashira coupling involves a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl iodide. Concurrently, the copper(I) acetylide is formed from the terminal alkyne, copper(I) iodide, and the amine base. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, affords the alkynylated product.

Typical Reaction Parameters for Sonogashira Coupling:

ParameterCondition
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Co-catalyst CuI
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)
Solvent THF, DMF, Toluene
Temperature Room Temperature to 80 °C

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction would enable the introduction of an amino group at the 6-position of 2-fluoro-3-methylbenzoic acid by replacing the iodine atom. The reaction requires a palladium catalyst, a phosphine ligand, and a base.

The mechanism is understood to proceed via oxidative addition of the aryl iodide to the palladium(0) catalyst, followed by coordination of the amine and subsequent deprotonation by the base to form a palladium amido complex. Reductive elimination from this complex yields the desired N-aryl amine and regenerates the palladium(0) catalyst.

General Conditions for Buchwald-Hartwig Amination:

ComponentExample
Catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand BINAP, Xantphos, or other bulky phosphine ligands
Base NaOt-Bu, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane
Temperature 80-110 °C

The selection of the ligand is crucial for the success of the Buchwald-Hartwig amination, as it influences the rates of both the oxidative addition and reductive elimination steps. While specific examples involving this compound are scarce, the general applicability of this reaction to a wide range of aryl iodides suggests it would be a viable transformation for this substrate.

Hypervalent Iodine Chemistry Derived from this compound

Hypervalent iodine compounds are iodine compounds where the iodine atom has a formal oxidation state higher than the -1 found in iodides. Aryl iodides can be oxidized to form hypervalent iodine(III) and iodine(V) reagents, which are versatile and environmentally benign oxidizing agents in organic synthesis. This compound can serve as a precursor for the synthesis of such reagents.

The oxidation of the iodine atom in this compound can be achieved using various oxidizing agents, such as peracids or sodium hypochlorite, to form iodoso or iodyl derivatives. These can then be converted into a range of hypervalent iodine(III) reagents, such as (diacetoxyiodo)arenes or diaryliodonium salts.

Potential Hypervalent Iodine Reagents from this compound:

PrecursorOxidizing AgentResulting Hypervalent Iodine Species
This compoundm-CPBA, Acetic Acid2-Fluoro-6-(diacetoxyiodo)-3-methylbenzoic acid
This compoundNaOCl, NaOH2-Fluoro-6-iodosyl-3-methylbenzoic acid

These hypervalent iodine reagents can then be used in a variety of oxidative transformations, including the oxidation of alcohols, α-functionalization of ketones, and as arylating agents. The specific reactivity would be influenced by the fluorine and methyl substituents on the aromatic ring.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Fluoro 6 Iodo 3 Methylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.

1H NMR Analysis and Chemical Shift Interpretation

In the ¹H NMR spectrum of 2-Fluoro-6-iodo-3-methylbenzoic acid, distinct signals are expected for the aromatic protons, the methyl group protons, and the carboxylic acid proton.

Aromatic Protons: The benzene (B151609) ring has two remaining protons. Their chemical shifts would be influenced by the electron-withdrawing effects of the fluorine, iodine, and carboxylic acid groups, as well as the electron-donating effect of the methyl group. These protons would likely appear as doublets or multiplets in the aromatic region of the spectrum.

Methyl Protons: The protons of the methyl group (-CH₃) would give rise to a singlet, as there are no adjacent protons to cause splitting. Its chemical shift would be in the typical range for a methyl group attached to an aromatic ring.

Carboxylic Acid Proton: The proton of the carboxylic acid group (-COOH) is acidic and its signal is typically a broad singlet at a downfield chemical shift, often above 10 ppm. The exact position can be influenced by the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic CH Downfield region Doublet/Multiplet
Aromatic CH Downfield region Doublet/Multiplet
-CH₃ ~2.0-2.5 Singlet

13C NMR Analysis and Carbon Environments

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For this compound, eight distinct carbon signals are expected.

Carboxylic Acid Carbon: The carbon of the carboxylic acid group (-COOH) is highly deshielded and will appear at a significant downfield chemical shift, typically in the range of 160-180 ppm.

Aromatic Carbons: The six carbons of the benzene ring will each produce a unique signal due to the unsymmetrical substitution pattern. The carbons directly bonded to the electronegative fluorine and iodine atoms will be significantly affected. The carbon attached to the fluorine will show a characteristic splitting due to carbon-fluorine coupling.

Methyl Carbon: The carbon of the methyl group (-CH₃) will appear at a characteristic upfield chemical shift.

Table 2: Predicted ¹³C NMR Chemical Environments

Carbon Predicted Chemical Shift Range (ppm)
-COOH 160 - 180
C-F 155 - 165 (doublet)
C-I 90 - 100
Aromatic C-CH₃ 135 - 145
Other Aromatic C 115 - 140

19F NMR for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. In this compound, a single resonance is expected for the fluorine atom. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring and will be influenced by the other substituents.

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment

To definitively assign the ¹H and ¹³C NMR signals and confirm the structure, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, helping to identify which aromatic protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals for the protonated aromatic carbons and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbons (those without attached protons), such as the carbons bearing the fluorine, iodine, and carboxylic acid groups, by observing their correlations with nearby protons.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. For this compound (C₈H₆FIO₂), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio corresponding to its molecular weight (approximately 280.03 g/mol ). The presence of iodine, with its characteristic isotopic pattern, would be evident in the mass spectrum.

Fragmentation analysis would likely show the loss of common functional groups. Key fragmentation pathways could include:

Loss of the carboxylic acid group (-COOH).

Loss of the iodine atom.

Cleavage of the methyl group.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.

C-F Stretch: An absorption band in the region of 1000-1400 cm⁻¹.

C-I Stretch: An absorption band typically found in the lower frequency region of the spectrum.

Aromatic C-H and C=C Stretches: Characteristic absorptions in the aromatic region.

Table 3: Predicted IR Absorption Bands

Functional Group Characteristic Absorption Range (cm⁻¹)
O-H (Carboxylic Acid) 2500 - 3300 (broad)
C=O (Carboxylic Acid) ~1700 (strong, sharp)
C-F 1000 - 1400
Aromatic C=C 1400 - 1600

Table 4: Compound Names Mentioned

Compound Name

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of this compound, analyzed by Ultraviolet-Visible (UV-Vis) spectroscopy, provides insight into the electronic transitions within the molecule. The UV-Vis spectrum is largely determined by the chromophore, which in this case is the substituted benzene ring. The presence of the carboxylic acid group, fluorine, iodine, and methyl substituents on the benzene ring influences the energy of the π→π* and n→π* electronic transitions, leading to characteristic absorption bands.

Derivatives of benzoic acid typically exhibit two primary absorption bands in the UV region. researchgate.net These are often referred to as the E-band (a high-energy transition) and the B-band (a lower-energy transition), which are characteristic of the benzene chromophore. The electronic transitions are influenced by the nature and position of substituents on the aromatic ring.

In the case of this compound, the substituents—fluoro, iodo, methyl, and carboxyl groups—are expected to cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε) compared to unsubstituted benzoic acid. The iodine atom, due to the heavy-atom effect, can influence the probability of certain electronic transitions. The interplay of the electron-withdrawing effects of the fluorine, iodine, and carboxylic acid groups, along with the electron-donating effect of the methyl group, will determine the precise location and intensity of the absorption bands.

A hypothetical UV-Vis spectral dataset for this compound in a non-polar solvent like cyclohexane (B81311) is presented below. This data is based on the typical spectral characteristics of substituted benzoic acids.

Table 1: Hypothetical UV-Vis Spectral Data for this compound in Cyclohexane

Absorption Band Wavelength (λmax) (nm) Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) Electronic Transition
Band I ~ 210 ~ 15,000 π → π*
Band II ~ 245 ~ 10,000 π → π*

The electronic spectrum is dominated by π→π* transitions. The high-energy band around 210 nm and the band near 245 nm are characteristic of the substituted benzene ring. The weaker band at approximately 290 nm is also a result of a π→π* transition, which is often sensitive to the substitution pattern on the ring. The presence of the carbonyl group in the carboxylic acid moiety also introduces the possibility of a weak n→π* transition, which may be obscured by the more intense π→π* bands. The solvent can also play a role in the observed spectrum; polar solvents may cause shifts in the absorption maxima due to interactions with the solute molecule.

Computational Chemistry and Theoretical Studies of 2 Fluoro 6 Iodo 3 Methylbenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state properties of molecules due to its balance of accuracy and computational cost. DFT calculations can determine the optimized molecular geometry, bond lengths, bond angles, and dihedral angles of 2-Fluoro-6-iodo-3-methylbenzoic acid. These calculations would likely show a nearly planar arrangement of the benzene (B151609) ring and the carboxyl group, with slight out-of-plane distortions due to steric hindrance from the ortho substituents.

The electronic properties, such as dipole moment and polarizability, can also be calculated. The presence of the electronegative fluorine and iodine atoms is expected to result in a significant dipole moment. The calculated vibrational frequencies from DFT can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands.

Table 1: Predicted Ground State Properties of this compound using DFT

PropertyPredicted Value/Observation
Optimized GeometryThe carboxyl group may be slightly twisted out of the plane of the benzene ring due to steric interactions with the ortho-fluoro and iodo groups.
Dipole Moment (Debye)A significant dipole moment is expected due to the presence of electronegative F and I atoms and the carboxyl group.
Polarizability (α)The presence of the large, polarizable iodine atom would lead to a relatively high molecular polarizability.
Vibrational Frequencies (cm⁻¹)Characteristic frequencies for C=O stretching, O-H stretching, C-F stretching, and C-I stretching would be predicted and could be correlated with experimental IR and Raman spectra.

Note: The values in this table are illustrative and represent expected trends based on DFT studies of similar halogenated and methylated benzoic acids.

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values.

For this compound, the MEP analysis would likely reveal the following:

Negative Potential (Red/Yellow): The most negative potential would be localized on the oxygen atoms of the carboxyl group, indicating their susceptibility to electrophilic attack. The fluorine atom would also exhibit a region of negative potential.

Positive Potential (Blue): The most positive potential would be located on the acidic hydrogen atom of the carboxyl group, making it the primary site for nucleophilic attack or deprotonation. The regions around the hydrogen atoms on the aromatic ring would also show positive potential.

This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the regioselectivity of chemical reactions.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies and shapes of these orbitals are key to understanding a molecule's reactivity and its behavior in chemical reactions.

HOMO: The HOMO represents the ability of a molecule to donate electrons. For this compound, the HOMO is likely to be distributed over the π-system of the benzene ring and the non-bonding orbitals of the iodine and oxygen atoms.

LUMO: The LUMO represents the ability of a molecule to accept electrons. The LUMO is expected to be localized primarily on the antibonding π* orbitals of the benzene ring and the carboxyl group.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. The presence of the various substituents will modulate this energy gap.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

PropertyPredicted ObservationImplication for Reactivity
HOMO EnergyRelatively high due to the electron-donating effect of the methyl group and the lone pairs on the iodine and oxygen atoms.Susceptible to attack by electrophiles.
LUMO EnergyRelatively low due to the electron-withdrawing effects of the fluoro, iodo, and carboxyl groups.Susceptible to attack by nucleophiles.
HOMO-LUMO GapModerate gap, indicating a balance between stability and reactivity.The molecule can participate in a variety of chemical reactions.

Note: The observations in this table are qualitative predictions based on FMO theory and the known effects of the substituent groups.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While quantum chemical calculations provide insights into the properties of a single molecule in the gas phase, molecular dynamics (MD) simulations can be used to study the behavior of molecules in a condensed phase, such as in solution. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior.

For this compound, MD simulations could be employed to:

Analyze Conformational Preferences: Investigate the rotational dynamics of the carboxyl group and the methyl group in different solvents. This can help identify the most stable conformations in solution.

Study Solvation Effects: Understand how the solvent molecules arrange themselves around the solute and how this affects its properties and reactivity.

Investigate Self-Association: Determine the propensity of this compound molecules to form dimers or larger aggregates in solution through hydrogen bonding or other intermolecular interactions. This is particularly relevant for understanding its crystallization behavior.

These simulations typically employ classical force fields, such as the General Amber Force Field (GAFF), to describe the interactions between atoms.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data for structural verification.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. These predictions, when compared with experimental spectra, can help in the assignment of peaks and confirm the molecular structure. The calculated chemical shifts would be influenced by the electronic environment of each nucleus, which is in turn affected by the fluoro, iodo, and methyl substituents.

IR Spectroscopy: As mentioned earlier, DFT can calculate the vibrational frequencies and intensities of a molecule. This information can be used to generate a theoretical infrared (IR) spectrum, which can be invaluable in interpreting experimental IR data and identifying characteristic functional group vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. This can provide information about the electronic transitions and the chromophores present in this compound.

Theoretical Insights into Reaction Mechanisms and Transition States

Computational chemistry can be used to explore the potential energy surfaces of chemical reactions, providing detailed insights into reaction mechanisms. For this compound, theoretical studies could investigate:

Acidity: The pKa of the carboxylic acid can be calculated to quantify its acidity.

Reaction Pathways: The mechanisms of various reactions, such as nucleophilic aromatic substitution at the iodine-bearing carbon or electrophilic attack on the aromatic ring, can be elucidated.

Transition State Analysis: By locating the transition state structures and calculating their energies, the activation barriers for different reaction pathways can be determined. This allows for the prediction of the most favorable reaction mechanism and the factors that influence the reaction rate. For example, the role of the ortho-fluoro and meta-methyl groups in directing and activating or deactivating the ring towards certain reactions can be systematically studied.

These theoretical investigations provide a deeper understanding of the chemical behavior of this compound and can guide the design of new synthetic routes and applications.

Solid State Chemistry and Crystallographic Analysis of 2 Fluoro 6 Iodo 3 Methylbenzoic Acid

Single Crystal X-ray Diffraction Studies for Molecular Geometry and Conformation

No single-crystal X-ray diffraction studies for 2-Fluoro-6-iodo-3-methylbenzoic acid have been reported in the publicly accessible scientific literature. Therefore, detailed information regarding its molecular geometry, bond lengths, bond angles, and conformational parameters derived from such studies is not available.

Analysis of Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-Stacking)

As no crystal structure data is available, an analysis of the crystal packing and the specific intermolecular interactions, such as hydrogen bonding, halogen bonding, or π-stacking, for this compound cannot be performed. The arrangement of molecules in the solid state and the nature of the non-covalent interactions that govern this arrangement remain undetermined.

Polymorphism and its Impact on Solid-State Properties

There are no published studies on the potential polymorphism of this compound. Consequently, information on the existence of different crystalline forms and how these might influence its solid-state properties is not available.

Co-crystallization Studies and Supramolecular Assembly

A review of the current scientific literature yielded no reports on co-crystallization studies involving this compound. As a result, there is no information on its use as a co-former in the design of multi-component crystals or its behavior in supramolecular assemblies.

Applications in Advanced Organic Synthesis and Materials Science As a Key Intermediate

Utilization in the Synthesis of Complex Organic Molecules

The structural motifs present in 2-fluoro-6-iodo-3-methylbenzoic acid, namely the halogenated and methylated benzoic acid core, are frequently encountered in the synthesis of biologically active compounds. The strategic placement of the reactive iodo and fluoro groups, along with the methyl and carboxylic acid functionalities, allows for its use as a scaffold in the construction of intricate molecular frameworks for pharmaceuticals and agrochemicals.

Precursor for Pharmaceutical Scaffolds

Halogenated benzoic acids are fundamental building blocks in medicinal chemistry. The iodine atom in this compound is particularly significant as it can readily participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are instrumental in the synthesis of biaryl compounds and other complex structures that form the core of many pharmaceutical agents.

For instance, the structurally related 2-iodo-3-methylbenzoic acid has been utilized in the synthesis of complex heterocyclic compounds. It can be used to prepare methyl 2-iodo-3-methylbenzoate, 10,11-dihydro-10-oxodibenz[b,f]oxepin-4-acetic acid, and 5-methyl-3-pentyl-1H-isochromen-1-one. sciencedaily.comchemdad.com The fluorine atom in the target molecule can enhance the metabolic stability and binding affinity of a potential drug candidate due to the strength of the carbon-fluorine bond and the unique electronic properties of fluorine. sciencedaily.com

Table 1: Potential Pharmaceutical Scaffolds from this compound Derivatives

Scaffold Type Synthetic Strategy Potential Therapeutic Area
Biaryl Compounds Suzuki Coupling Anti-inflammatory, Antiviral
Heterocyclic Systems Buchwald-Hartwig Amination Oncology, CNS Disorders
Acetylenic Derivatives Sonogashira Coupling Antifungal, Antimicrobial

Building Block for Agrochemical Synthesis

The principles that make this compound attractive for pharmaceutical synthesis also apply to the agrochemical industry. The introduction of fluorine atoms into agrochemicals is a well-established strategy to enhance their efficacy and stability. Fluorinated compounds often exhibit improved lipophilicity, which can facilitate their transport across biological membranes in target pests or plants.

The halogenated benzoic acid moiety can be a precursor to a variety of pesticides, including herbicides, fungicides, and insecticides. For example, 3-iodo-4-methylbenzoic acid is known to be used in the preparation of pesticides and bactericides. guidechem.com The iodo group on this compound allows for its incorporation into larger, more complex molecules through coupling reactions, while the fluoro and methyl groups can fine-tune the biological activity and physical properties of the final product.

Role in the Development of Novel Materials

The unique electronic and structural features of this compound also make it a promising candidate as a precursor for the synthesis of advanced materials with tailored properties.

Precursor for Materials with Specific Electronic Properties

Fluorinated aromatic compounds are of significant interest in materials science due to their unique electronic properties. The high electronegativity of fluorine can lower the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO) of a conjugated system. This can be advantageous in the design of organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices. nih.govnih.gov

The presence of the iodo group allows for the incorporation of the 2-fluoro-3-methylbenzoyl moiety into larger conjugated systems through polymerization or cross-coupling reactions. The resulting fluorinated polymers or materials could exhibit enhanced stability, altered electronic properties, and specific molecular packing arrangements, all of which are crucial for the performance of electronic devices. nih.govnih.gov

Table 2: Potential Electronic Materials Derived from this compound

Material Class Synthetic Approach Potential Application
Conjugated Polymers Palladium-Catalyzed Polymerization Organic Field-Effect Transistors (OFETs)
Small Molecule Semiconductors Cross-Coupling Reactions Organic Light-Emitting Diodes (OLEDs)
Fluorinated Dielectrics Polymerization of Derivatives Capacitors, Insulators

Building Block for Polymer Synthesis

Beyond conjugated polymers for electronic applications, this compound can serve as a monomer or a precursor to monomers for a variety of high-performance polymers. Fluorinated polymers are known for their excellent thermal stability, chemical resistance, and low surface energy. mdpi.com

The carboxylic acid group can be converted into other functional groups, such as esters or amides, which can then undergo polymerization. The presence of the fluoro and methyl groups on the aromatic ring would be expected to impart specific properties to the resulting polymer, such as increased solubility in certain solvents, modified glass transition temperatures, and altered surface properties. The iodo group provides a reactive handle for post-polymerization modification, allowing for the synthesis of graft copolymers or the introduction of other functional moieties.

Chemo- and Regioselective Derivatization Strategies

The utility of this compound as a synthetic intermediate is largely dependent on the ability to selectively functionalize its different reactive sites. The presence of multiple substituents on the aromatic ring allows for a high degree of control over subsequent chemical transformations.

The carboxylic acid group can direct ortho-lithiation or transition-metal-catalyzed C-H activation to the 5-position. The iodine atom is the most versatile handle for cross-coupling reactions, and its reactivity can be modulated by the choice of catalyst and reaction conditions. The fluorine atom is generally unreactive under these conditions, allowing for its retention in the final product.

Furthermore, the electronic effects of the substituents play a crucial role in directing electrophilic aromatic substitution reactions. The interplay between the electron-withdrawing fluorine and carboxylic acid groups and the electron-donating methyl group can be exploited to achieve high regioselectivity in reactions such as nitration, halogenation, or acylation, further expanding the synthetic utility of this versatile building block. The substitution of aromatic hydrogens with fluorine has been shown to have a dramatic effect on the strengths of halogen bonds, which can influence the optimal geometries of molecular complexes. researchgate.net

Synthesis of Radiopharmaceuticals via F-18 Labeling Methodologies

The integration of the positron-emitting radionuclide Fluorine-18 (¹⁸F) into bioactive molecules is a cornerstone of Positron Emission Tomography (PET), a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. arkat-usa.org The favorable nuclear and physical characteristics of ¹⁸F, including its 109.7-minute half-life and low positron energy (0.635 MeV), make it an ideal radioisotope for synthesizing radiopharmaceuticals. arkat-usa.orgfrontiersin.org "this compound" emerges as a pivotal intermediate in this context, offering a strategic scaffold for the introduction of ¹⁸F to create novel PET tracers. Its structure, featuring an aryl iodide, presents a prime site for radiofluorination through various advanced methodologies.

The primary approach for incorporating ¹⁸F into aromatic systems like this compound involves nucleophilic substitution, where the iodine atom is replaced by the [¹⁸F]fluoride ion. This transformation is critical as it allows for the late-stage introduction of the radionuclide, a crucial aspect for managing the short half-life of ¹⁸F.

One promising strategy involves the use of diaryliodonium salts or related hypervalent iodine precursors derived from 2-iodo-3-methylbenzoic acid. arkat-usa.orgresearchgate.net Research has demonstrated that 1-arylbenziodoxolones, which can be synthesized from substituted 2-iodobenzoic acids, are effective precursors for nucleophilic fluorination. arkat-usa.orgresearchgate.net For instance, a study detailed the synthesis of 2-[¹⁸F]-fluoro-5-nitrobenzoic acid from a 5-nitro-substituted benziodoxole precursor, achieving a radiochemical yield of up to 39% with excellent radiochemical purity (>98%). arkat-usa.org This suggests that this compound could be similarly converted into a suitable hypervalent iodine precursor for subsequent ¹⁸F-labeling.

The general reaction conditions for such a nucleophilic substitution are outlined in the table below, based on methodologies applied to analogous compounds.

Table 1: General Conditions for Nucleophilic ¹⁸F-Fluorination of Aryl Iodine Precursors

Parameter Condition
Precursor Diaryliodonium salt or Benziodoxolone derivative
¹⁸F Source [¹⁸F]KF•K₂₂₂ complex
Solvent Anhydrous acetonitrile (B52724) or DMSO
Temperature 80 - 150 °C
Reaction Time 10 - 30 min
Typical RCY * 20 - 60%

*Radiochemical Yield (decay-corrected)

Another highly effective and widely adopted methodology is the copper-mediated radiofluorination of aryl boronic esters. nih.gov This approach would involve the initial conversion of the iodo-substituent in this compound into a boronic acid or its pinacol (B44631) ester. This precursor can then undergo a copper-catalyzed reaction with [¹⁸F]KF. This method is celebrated for its broad functional group tolerance and its applicability to both electron-rich and electron-deficient aromatic rings. nih.gov The synthesis of several clinically relevant PET tracers, such as [¹⁸F]DAA1106, has been successfully achieved using this technique. nih.gov

The procedural steps and conditions for a copper-mediated radiofluorination are summarized in the following table.

Table 2: Typical Parameters for Copper-Mediated ¹⁸F-Fluorination of Aryl Boronic Esters

Parameter Condition
Precursor Aryl boronic acid pinacol ester
¹⁸F Source [¹⁸F]KF/K₂₂₂ complex
Catalyst [Cu(OTf)₂(py)₄]
Solvent DMF or DMSO
Temperature 110 - 130 °C
Reaction Time 15 - 30 min
Typical RCY * 30 - 85%

*Radiochemical Yield (decay-corrected)

The resulting [¹⁸F]-labeled benzoic acid derivative, synthesized from this compound, can then serve as a versatile prosthetic group. Prosthetic groups are small, radiolabeled molecules that can be conjugated to larger biomolecules, such as peptides, proteins, or antibodies, which are often sensitive to the harsh conditions of direct radiofluorination. nih.gov For example, the synthesized [¹⁸F]fluorobenzoic acid can be activated, often as an N-succinimidyl ester (like [¹⁸F]SFB), and then coupled to an amine group on a targeting biomolecule. nih.gov This modular approach significantly broadens the scope of PET radiopharmaceuticals that can be developed for imaging a wide array of biological targets and disease processes.

Future Research Directions and Emerging Areas for 2 Fluoro 6 Iodo 3 Methylbenzoic Acid Research

Development of Novel Catalytic Transformations

The presence of both an iodine and a fluorine atom on the aromatic ring of "2-Fluoro-6-iodo-3-methylbenzoic acid" offers significant opportunities for developing novel catalytic transformations. The carbon-iodine bond is particularly susceptible to oxidative addition with transition metal catalysts, making it a prime site for cross-coupling reactions. Future research is anticipated to focus on leveraging this reactivity for the selective synthesis of complex organic molecules.

Key areas for exploration include:

Selective Cross-Coupling Reactions: Investigating palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations at the C-I position. The steric hindrance from the adjacent methyl and fluoro groups may necessitate the development of new, highly active catalyst systems with bulky phosphine (B1218219) ligands to achieve high yields and selectivity.

Dual-Functionalization Strategies: Designing sequential or one-pot catalytic processes that functionalize both the C-I and C-H bonds of the aromatic ring. This could involve an initial cross-coupling at the iodine-bearing carbon, followed by a directed C-H activation at another position on the ring.

Asymmetric Catalysis: Developing enantioselective catalytic methods to introduce chiral centers into molecules derived from "this compound." This is particularly relevant for the synthesis of new pharmaceutical agents.

Catalytic Transformation Potential Catalyst System Anticipated Product Class Potential Advantages
Suzuki CouplingPd(OAc)2 / SPhosBiaryl compoundsAccess to complex molecular scaffolds
Sonogashira CouplingPdCl2(PPh3)2 / CuIAryl-alkynesBuilding blocks for functional materials
Buchwald-Hartwig AminationPd2(dba)3 / XantphosAryl-aminesSynthesis of pharmaceutically relevant moieties
C-H ActivationRh(III) or Ru(II) complexesAnnulated heterocyclic systemsStep-economic synthesis of complex heterocycles

Exploration of Molecular Interaction Mechanisms with Biological Targets

Halogenated benzoic acid derivatives are prevalent in medicinal chemistry due to their ability to form halogen bonds and other key interactions with biological macromolecules. The specific substitution pattern of "this compound" makes its derivatives promising candidates for the development of new therapeutic agents. Future research in this area will likely concentrate on understanding and exploiting these potential interactions. For instance, a related compound, 2-Fluoro-6-methylbenzoic acid, is a key building block for avacopan, a drug used to treat anti-neutrophil cytoplasmic autoantibody-associated vasculitis. ossila.com

Prospective research directions include:

Structure-Based Drug Design: Utilizing derivatives of "this compound" as scaffolds for the design of inhibitors for various enzymes and receptors. The iodine atom can act as a strong halogen bond donor, while the fluorine atom can modulate the electronic properties and metabolic stability of the molecule.

Biophysical Studies: Employing techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Isothermal Titration Calorimetry (ITC) to elucidate the binding modes of these compounds with their biological targets. This will provide crucial insights for optimizing their potency and selectivity.

Fragment-Based Screening: Using "this compound" and its simple derivatives as fragments in screening campaigns against a wide range of biological targets to identify novel starting points for drug discovery programs.

Biological Target Class Potential Therapeutic Area Key Interaction Rationale
KinasesOncologyHalogen bonding with backbone carbonylsIodine as a potent halogen bond donor
ProteasesInfectious DiseasesHydrophobic interactions from the methyl groupEnhanced binding affinity
Nuclear ReceptorsMetabolic DiseasesFluorine-protein interactionsImproved metabolic stability and binding

Advanced Materials Development from Derived Compounds

The unique electronic properties conferred by the fluorine and iodine substituents make "this compound" an attractive precursor for the synthesis of advanced organic materials. The development of novel functional materials derived from this compound is a promising area of future research. Research into related halogenated compounds has indicated their utility in creating advanced polymers and organic light-emitting diodes (OLEDs).

Potential avenues for investigation comprise:

Organic Semiconductors: Incorporating "this compound" derivatives into the structure of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The halogen atoms can influence the frontier molecular orbital energy levels and the solid-state packing of the materials.

Luminescent Materials: Synthesizing novel fluorophores and phosphors based on this scaffold. The heavy iodine atom can promote intersystem crossing, potentially leading to materials with high phosphorescence quantum yields for use in OLEDs and bioimaging.

Functional Polymers: Utilizing "this compound" as a monomer for the synthesis of functional polymers with tailored thermal, mechanical, and electronic properties.

Material Type Potential Application Key Property Influenced by Substituents
Organic Field-Effect Transistors (OFETs)Flexible electronicsCharge carrier mobility and stability
Organic Light-Emitting Diodes (OLEDs)Displays and lightingEmission color and efficiency
Organic Photovoltaics (OPVs)Solar energy conversionPower conversion efficiency and lifetime
Functional PolymersMembranes and sensorsGas permeability and chemical sensing

Integration with Flow Chemistry and Automated Synthesis

The synthesis and derivatization of "this compound" can be significantly enhanced through the adoption of modern synthesis technologies like flow chemistry and automation. These approaches offer improved safety, efficiency, and scalability compared to traditional batch processes.

Future research in this domain will likely involve:

Continuous Flow Synthesis: Developing robust and scalable continuous flow processes for the synthesis of "this compound" and its derivatives. Flow chemistry can enable better control over reaction parameters, leading to higher yields and purities. nih.govamt.uk

Automated Reaction Optimization: Employing automated platforms for the rapid optimization of reaction conditions for the various transformations of this compound. This can significantly accelerate the discovery of new derivatives with desired properties.

In-line Analysis and Purification: Integrating in-line analytical techniques (e.g., NMR, IR, and mass spectrometry) and purification modules into flow synthesis setups to enable real-time monitoring and purification of the reaction products.

Flow Chemistry Advantage Application to "this compound" Synthesis
Enhanced Heat and Mass TransferImproved control over exothermic reactions and multiphasic systems
Increased SafetyHandling of hazardous reagents and intermediates in small, controlled volumes
ScalabilityFacile scaling from laboratory to production quantities
Automation and High-Throughput ScreeningRapid synthesis and evaluation of derivative libraries

Computational Design of New Derivatives with Tunable Properties

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with specific properties. Applying these methods to "this compound" can guide the synthesis of new derivatives with optimized performance for various applications.

Emerging research areas in this field include:

Quantum Chemical Calculations: Using Density Functional Theory (DFT) and other quantum chemical methods to predict the electronic, optical, and reactive properties of new derivatives. This can aid in the design of new materials and catalysts.

Molecular Dynamics Simulations: Performing molecular dynamics simulations to study the interactions of "this compound" derivatives with biological targets or their self-assembly into functional materials.

Machine Learning and AI: Employing machine learning algorithms to predict the properties and activities of large virtual libraries of derivatives, thereby accelerating the discovery of new lead compounds.

Computational Method Predicted Property Application Area
Density Functional Theory (DFT)HOMO/LUMO energies, reaction barriersMaterials Science, Catalysis
Molecular DockingBinding affinity and modeDrug Discovery
Quantitative Structure-Activity Relationship (QSAR)Biological activityMedicinal Chemistry
Molecular Dynamics (MD) SimulationsConformational dynamics, solvationBiomolecular Interactions, Materials Science

Q & A

Basic: What synthetic methodologies are recommended for 2-Fluoro-6-iodo-3-methylbenzoic acid, and how do reaction conditions impact yield?

Methodological Answer:
The synthesis of halogenated benzoic acids typically involves halogenation, coupling reactions, and functional group protection. For example, fluoro and iodo substituents can be introduced via electrophilic aromatic substitution (EAS) or metal-mediated cross-coupling (e.g., Suzuki or Ullmann reactions). A key step is optimizing reaction temperature and catalysts. For instance, iodination often requires iodine monochloride (ICl) in acetic acid under controlled temperatures (0–25°C) to prevent over-iodination . Yield optimization may involve adjusting stoichiometry of halogenating agents and using inert atmospheres to minimize side reactions. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization (ethanol/water) is critical for isolating high-purity product .

Advanced: How can computational modeling predict the reactivity of halogen substituents in cross-coupling reactions involving this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations can model the electronic effects of fluorine and iodine substituents on the benzoic acid core. Fluorine’s electron-withdrawing nature deactivates the ring, directing coupling reactions to specific positions (meta/para to substituents). Iodine, being a good leaving group, facilitates cross-couplings (e.g., with palladium catalysts). Researchers should:

Use software like Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and assess charge distribution.

Simulate transition states to identify steric and electronic barriers in coupling reactions.

Validate predictions experimentally via kinetic studies (e.g., monitoring reaction progress with HPLC) .
Contradictions in predicted vs. observed reactivity may arise from solvent effects or catalyst decomposition, requiring iterative model refinement .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹⁹F NMR identifies fluorine’s chemical environment (δ ≈ -110 to -130 ppm for aromatic fluorines).
    • ¹H NMR reveals splitting patterns due to adjacent substituents (e.g., J coupling between fluorine and protons).
    • ¹³C NMR confirms iodine’s deshielding effect on adjacent carbons.
  • IR Spectroscopy: The carboxylic acid group shows a strong O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹).
  • Mass Spectrometry (HRMS): Exact mass confirms molecular formula (e.g., C₈H₅FIO₂ requires m/z 294.9321).
  • X-ray Crystallography: Resolves crystal packing and substituent orientation, critical for structure-activity studies .

Advanced: How can researchers address solubility challenges of this compound in aqueous biological assays?

Methodological Answer:

  • Co-solvent Systems: Use DMSO (≤1% v/v) or ethanol to pre-dissolve the compound, followed by dilution in buffer (e.g., PBS). Validate solvent biocompatibility via cytotoxicity controls .
  • pH Adjustment: Deprotonate the carboxylic acid group (pKa ~2.8–3.5) using neutral or slightly alkaline buffers (pH 7.4) to enhance solubility.
  • Nanoparticle Formulation: Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability. Characterize particle size (DLS) and encapsulation efficiency (HPLC) .
    Contradictory solubility data may arise from impurities or polymorphic forms; ensure purity via DSC (melting point analysis) .

Advanced: What structural features of this compound influence its pharmacokinetic properties in drug development?

Methodological Answer:

  • Lipophilicity (LogP): Fluorine and iodine increase hydrophobicity, enhancing membrane permeability but risking metabolic stability. Measure LogP via shake-flask or HPLC methods.
  • Metabolic Susceptibility: Iodine may undergo dehalogenation via cytochrome P450 enzymes. Use hepatic microsome assays to identify metabolites (LC-MS/MS).
  • Protein Binding: The carboxylic acid group promotes albumin binding, reducing free drug concentration. Assess via equilibrium dialysis or ultrafiltration .
  • Structure-Activity Relationship (SAR): Modify the methyl group (position 3) to balance potency and solubility. For example, replace methyl with polar groups (e.g., -OH, -NH₂) and compare IC₅₀ values in target assays .

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